2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione typically involves the condensation of guanine with ribose. One common method is the Fischer glycosylation, where guanine is reacted with ribose in the presence of an acid catalyst . The reaction is usually carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose moiety from a donor molecule to guanine, forming the desired nucleoside . This method is preferred due to its high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose ring can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxyguanosine, where the hydroxyl group at the 2’ position of the ribose is replaced with hydrogen.
Substitution: The amino group on the guanine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Guanine derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Deoxyguanosine.
Substitution: Alkylated or acylated guanine derivatives.
Scientific Research Applications
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleoside analogs.
Biology: Plays a crucial role in RNA splicing and other RNA-related processes.
Industry: Employed in the production of flavor enhancers and as a component in certain pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into RNA. It is essential for RNA splicing, where introns are removed, and exons are joined to form mature messenger RNA (mRNA). This process is vital for the proper expression of genes in eukaryotic organisms . Additionally, it acts as a substrate for various enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Another purine nucleoside with similar structure but with an adenine base instead of guanine.
Cytidine: A pyrimidine nucleoside with a cytosine base.
Thymidine: A pyrimidine nucleoside with a thymine base.
Uniqueness
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione is unique due to its specific role in RNA splicing and its antiviral properties. Unlike adenosine, which is more involved in energy transfer (ATP), guanosine is more critical in genetic information processing and antiviral defense .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSEBKFEJEOSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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